molecular formula C8H10FN3S B8717193 1-Amino-3-(4-fluorophenyl)-1-methylthiourea

1-Amino-3-(4-fluorophenyl)-1-methylthiourea

Cat. No.: B8717193
M. Wt: 199.25 g/mol
InChI Key: KXJUAJMIKVTWLP-UHFFFAOYSA-N
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Description

1-Amino-3-(4-fluorophenyl)-1-methylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(4-fluorophenyl)-1-methylthiourea typically involves the reaction of 4-fluoroaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-fluorophenyl)-1-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Amino-3-(4-fluorophenyl)-1-methylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-fluorophenyl)-1-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)-3-methylthiourea
  • 3-Amino-1-(4-bromophenyl)-3-methylthiourea
  • 3-Amino-1-(4-methylphenyl)-3-methylthiourea

Uniqueness

1-Amino-3-(4-fluorophenyl)-1-methylthiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10FN3S

Molecular Weight

199.25 g/mol

IUPAC Name

1-amino-3-(4-fluorophenyl)-1-methylthiourea

InChI

InChI=1S/C8H10FN3S/c1-12(10)8(13)11-7-4-2-6(9)3-5-7/h2-5H,10H2,1H3,(H,11,13)

InChI Key

KXJUAJMIKVTWLP-UHFFFAOYSA-N

Canonical SMILES

CN(C(=S)NC1=CC=C(C=C1)F)N

solubility

20 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following procedures similar to those employed in Step A of Example 2, the reaction of 10.0 g (0.0653 mole) of 4-fluorophenyl isothiocyanate with 3.01 g (0.0654 mole) of methylhydrazine in 100 ml of ethanol yielded 10 g of 4-(4-fluorophenyl)-2-methyl-3-thiosemicarbazide as a solid, mp 148°-150° C. The nmr spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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